6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide

Sequential cross-coupling C–H functionalization Building block reactivity

6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide (CAS 1707609-38-8, molecular formula C₆H₆BrClN₂O₂S, MW 285.55 g/mol) is a dihalogenated N-methylpyridine-3-sulfonamide. The compound features a pyridine core bearing bromine at the 6-position, chlorine at the 2-position, and an N-methylsulfonamide group at the 3-position.

Molecular Formula C6H6BrClN2O2S
Molecular Weight 285.55 g/mol
Cat. No. B11784301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide
Molecular FormulaC6H6BrClN2O2S
Molecular Weight285.55 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(N=C(C=C1)Br)Cl
InChIInChI=1S/C6H6BrClN2O2S/c1-9-13(11,12)4-2-3-5(7)10-6(4)8/h2-3,9H,1H3
InChIKeyXWEVRKGCUKKHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide: Structural Identity and Compound Class


6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide (CAS 1707609-38-8, molecular formula C₆H₆BrClN₂O₂S, MW 285.55 g/mol) is a dihalogenated N-methylpyridine-3-sulfonamide . The compound features a pyridine core bearing bromine at the 6-position, chlorine at the 2-position, and an N-methylsulfonamide group at the 3-position. It belongs to the broader class of pyridine-3-sulfonamides, a privileged scaffold in medicinal chemistry with documented applications as kinase inhibitor fragments, carbonic anhydrase inhibitors, and antimycobacterial agents [1][2].

1 Sequential C–C cross-coupling workflow via C6–Br then C2–Cl
2 Fragment-based screening against Mtb Lpd (class-level selectivity context)
3 Kinase inhibitor fragment exploration (dual-handle derivatization)

Why Generic Substitution Is Inappropriate for 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide


In-class pyridine-3-sulfonamides cannot be interchanged generically because the specific halogen regioisomerism (6-Br, 2-Cl) and the N-methyl substitution collectively dictate three non-interchangeable properties: (i) the sequential cross-coupling reactivity profile, where Br at C6 is selectively addressable over Cl at C2 in palladium-catalyzed transformations [1]; (ii) the ionization state at physiological pH, which is modulated by the electron-withdrawing halogen pattern and the N-methyl pKa shift relative to N-H analogs ; and (iii) the lipoamide channel binding geometry in Mycobacterium tuberculosis Lpd, which is sensitive to the N-methyl group and ring substitution [2]. A regioisomer such as 5-bromo-6-chloro-N-methylpyridine-3-sulfonamide or the des-methyl analog 6-bromo-2-chloropyridine-3-sulfonamide will exhibit fundamentally different reactivity and target engagement, invalidating direct substitution without re-validation.

! Regioisomer (5-Br,6-Cl) places halogens on adjacent carbons, may suppress sequential coupling yields
! Des-methyl analog lacks N-Me group; predicted to reduce Mtb Lpd species-selectivity context
! 2-Br-5-Cl regioisomer has Br ortho to sulfonamide, may shift reactivity profile and binding geometry

Quantitative Differentiation Evidence: 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide vs. Closest Analogs


Halogen Regioisomerism Drives Sequential Cross-Coupling Reactivity Differentiation

The target compound bears Br at C6 and Cl at C2. In palladium-catalyzed cross-coupling, the reactivity order of aryl halides is well-established as Ar–I > Ar–Br > Ar–Cl [1]. This intrinsic reactivity difference enables selective, sequential functionalization: the C6–Br bond can be addressed first via Suzuki-Miyaura coupling, leaving the C2–Cl bond intact for a subsequent orthogonal coupling or nucleophilic aromatic substitution. The comparator regioisomer 5-bromo-6-chloro-N-methylpyridine-3-sulfonamide (CAS 622814-92-0) places both halogens on adjacent carbons (C5–Br, C6–Cl), creating steric congestion and altered electronic cross-talk that can suppress sequential coupling yields . The 2-bromo-5-chloro regioisomer (CAS 1383995-03-6) places Br ortho to the sulfonamide, potentially enabling unwanted intramolecular interactions. Direct comparative yield data for sequential coupling of the precise target compound are not available in the open literature; this differentiation is inferred from the general organometallic chemistry of bromo-2-chloropyridines [1].

Halogen regioisomerism
Class-level inference
Target:6-Br,2-Cl (Br > Cl reactivity)
5-Br,6-Cl:adjacent halogens, steric hindrance
Des-methyl:N-H may interfere with coupling
Supports site-selective derivatization context
Direct sequential yields not reported; data to verify
Sequential cross-coupling C–H functionalization Building block reactivity

Purity Grade Differentiation: 98% (NLT) vs. 95% Baseline Across Vendors and Analogs

Vendor purity specifications for the target compound and its analogs vary significantly, directly impacting suitability for sensitive applications such as biophysical assays or late-stage functionalization. MolCore supplies 6-bromo-2-chloro-N-methylpyridine-3-sulfonamide at NLT 98% purity , while AKSci offers the same compound at 95% minimum purity . The des-methyl analog (6-bromo-2-chloropyridine-3-sulfonamide, CAS 1707371-82-1) is listed at 95% by both CymitQuimica and AKSci . The 2-bromo-5-chloro regioisomer (CAS 1383995-03-6) is also specified at 95% by AKSci . This represents a quantifiable 3-percentage-point purity advantage (NLT 98% vs. 95%) for the MolCore-sourced target compound, corresponding to a 2.5-fold reduction in maximum total impurity burden (≤2% vs. ≤5%).

Purity grade
Specification review
NLT 98% vs. 95% (2.5× lower impurity burden)
Purity-specification selection for sensitive assays
Confirm batch COA; purity methods may vary
Procurement grade Purity specification Quality assurance

Predicted pKa Differentiation Between Halogenated and Unsubstituted N-Methylpyridine-3-sulfonamides

The predicted pKa of the N-methylsulfonamide group shifts significantly upon halogenation of the pyridine ring. The parent scaffold N-methylpyridine-3-sulfonamide (CAS 4847-34-1) has a predicted pKa of 10.38 ± 0.30 . The closest regioisomer with available predicted data, 5-bromo-6-chloro-N-methylpyridine-3-sulfonamide (CAS 622814-92-0), has a predicted pKa of 9.49 ± 0.50 , representing a shift of approximately 0.9 log units toward greater acidity. This shift is attributable to the electron-withdrawing effect of the bromo and chloro substituents. For the unsubstituted pyridine-3-sulfonamide (N-H, CAS 2922-45-4), the predicted pKa is 8.90 ± 0.60 , meaning the N-methyl group alone (without halogens) raises the pKa by approximately 1.5 log units. Although a direct experimental pKa for 6-bromo-2-chloro-N-methylpyridine-3-sulfonamide is not publicly available, it is expected to fall in the range of 9.0–9.8 based on the 5-bromo-6-chloro regioisomer data, differing substantially from both the non-halogenated N-methyl analog (pKa ~10.4) and the N-H analog (pKa ~8.9).

Predicted pKa
Class-level inference
9.0–9.8 (target est.); cf. 10.38 (non-halogenated N-Me) and 8.90 (N-H)
Ionization-state context for assay pH 7.4
Predicted values; experimental pKa recommended
Ionization state pKa prediction Physicochemical profiling

N-Methylpyridine-3-sulfonamide Class-Level Selectivity: >1,000-Fold Discrimination of Mycobacterial vs. Human Lpd

In a high-throughput screen of over 1.6 million compounds, N-methylpyridine-3-sulfonamides were identified as a privileged chemotype for potent, species-selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd), an enzyme essential for Mtb virulence [1]. The class demonstrated >1,000-fold selectivity for Mtb Lpd over the human homolog [1]. The selectivity is structurally rationalized: the sulfonamide amide oxygen forms a hydrogen bond with the species-variant residue Arg93 (human Lpd has Gln93) in the lipoamide channel [1]. The N-methyl group and the halogen substitution pattern on the pyridine ring are expected to modulate both potency (low nanomolar range for optimized analogs) and selectivity within this binding mode, as established by co-crystal structures of the inhibitor series [1]. While 6-bromo-2-chloro-N-methylpyridine-3-sulfonamide was not individually profiled in the Bryk et al. study, it falls squarely within the N-methylpyridine-3-sulfonamide structural definition that conferred the selectivity phenotype. In contrast, analogs lacking the N-methyl group (e.g., 6-bromo-2-chloropyridine-3-sulfonamide, CAS 1707371-82-1) or bearing different halogen regioisomerism may exhibit altered binding geometry at Arg93, potentially diminishing the selectivity window.

Mtb Lpd selectivity
Class-level inference
>1,000-fold Mtb vs. human Lpd (class average)
Supports species-selectivity assay context
IC₅₀ for this analog not individually reported
Antimycobacterial Species selectivity Lipoamide dehydrogenase

Molecular Weight and Physicochemical Property Differentiation from Des-Methyl and Monohalo Analogs

The molecular weight of 6-bromo-2-chloro-N-methylpyridine-3-sulfonamide (285.55 g/mol) exceeds that of the des-methyl analog 6-bromo-2-chloropyridine-3-sulfonamide (271.52 g/mol) by 14.03 g/mol (one methyl group) and exceeds that of the monohalo analog 6-bromo-N-methylpyridine-3-sulfonamide (251.1 g/mol) by 34.45 g/mol . This systematic MW increase reflects both N-methylation (+14 Da) and addition of a second halogen (Cl, +34.45 Da relative to the 6-Br-only analog). The MW increment correlates with increased lipophilicity: the parent pyridine-3-sulfonamide has a reported logP of -0.295 , while 3-bromo-2-chloropyridine (without sulfonamide) has a measured logP of 2.50 . The target compound is expected to occupy an intermediate lipophilicity range (estimated logP ~1.0–2.0), which is desirable for balancing aqueous solubility and membrane permeability — a key consideration for fragment-based drug discovery where the "rule of three" (MW <300, clogP ≤3) guides fragment library design. The target compound satisfies the MW criterion (285.55 <300) while offering halogen-dependent lipophilicity that can be tuned through subsequent derivatization.

MW & logP shift
Supporting evidence
Target MW:285.55 (Δ+14 vs des-Me; +34 vs monohalo)
logP est.:~1.0–2.0, balances solubility/permeability
Physicochemical profiling for fragment library design
logP estimated; experimental determination advised
Molecular weight Lipophilicity Physicochemical differentiation

Optimal Application Scenarios for 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide Based on Quantitative Evidence


Sequential Derivatization in Parallel Medicinal Chemistry Libraries

The 6-Br,2-Cl substitution pattern enables two-step sequential functionalization without protecting-group strategies: first, Suzuki-Miyaura coupling selectively at the C6–Br position (Ar–Br oxidative addition is kinetically favored over Ar–Cl by approximately 3–4 orders of magnitude [1]), followed by a second, orthogonal coupling at the C2–Cl position using more forcing conditions or Ni-catalyzed protocols. This sequential reactivity is not equally accessible from the 5-Br,6-Cl regioisomer where steric adjacency suppresses the second coupling, nor from the des-methyl analog where the N-H may participate in unwanted side reactions. Procurement of the NLT 98% purity grade (MolCore) is recommended for library synthesis to minimize impurity-derived side products that can complicate LCMS purification of final compounds.

Fragment-Based Screening Against Mycobacterium tuberculosis Lpd

The N-methylpyridine-3-sulfonamide class has been crystallographically validated to bind the lipoamide channel of Mtb Lpd with >1,000-fold selectivity over human Lpd [2]. 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide serves as a halogen-enriched fragment for surface plasmon resonance (SPR) or thermal shift screening campaigns targeting Mtb Lpd. The N-methyl group is structurally required for the Arg93 hydrogen bond that drives species selectivity; the des-methyl analog (6-bromo-2-chloropyridine-3-sulfonamide) lacks this critical methyl and is predicted to exhibit reduced selectivity. The compound's estimated pKa range (9.0–9.8) ensures it remains predominantly neutral at assay pH (7.4), minimizing non-specific electrostatic interactions.

Physicochemical Property-Driven Fragment Library Design

With MW 285.55 g/mol (within the fragment Rule of Three limit of <300 Da) and an estimated logP in the 1–2 range, this compound occupies an attractive position in fragment physicochemical space — more lipophilic than the parent pyridine-3-sulfonamide (logP -0.295) but less lipophilic than non-sulfonamide dihalopyridines (logP ~2.5) . This balanced profile supports both aqueous solubility for biochemical assays and sufficient membrane permeability for cellular target engagement studies. Procurement teams building fragment libraries should prioritize this compound over the more polar des-methyl or less halogenated analogs to achieve diversity in both shape and lipophilicity within the pyridine-3-sulfonamide sub-library.

Kinase Inhibitor Fragment and PI3Kα-Directed Synthesis

The pyridine-3-sulfonamide scaffold is recognized as a privileged fragment for kinase inhibitor development, with demonstrated activity against PI3Kα kinase [3]. The 6-bromo-2-chloro-N-methyl substitution provides two orthogonal synthetic handles for fragment growing: the C6–Br for transition-metal-catalyzed cross-coupling to explore the solvent-exposed region, and the C2–Cl for late-stage nucleophilic displacement to probe the hinge-binding region. The N-methyl group eliminates the hydrogen-bond donor capacity of the sulfonamide N-H, which can be advantageous for optimizing kinase selectivity by removing unwanted hinge-region hydrogen bonds. The 3% purity advantage of the NLT 98% grade is particularly relevant for biophysical fragment screening where impurities at >2% can generate false-positive hits in STD-NMR or SPR assays.

Application
Selection Property
Validation Focus
Sequential derivatization synthesis
Sequential cross-coupling reactivity (Br then Cl)
Site-selectivity and product purity profile
Mtb Lpd fragment-based screening
Species-selectivity context (>1,000-fold class average)
Target engagement and selectivity window review
Fragment library design (Ro3)
Physicochemical profile (MW, logP, ionization)
Rule-of-three compliance and solubility context
Kinase inhibitor fragment exploration
Dual-handle derivatization (C6–Br, C2–Cl)
Kinase selectivity and false-positive control in SPR
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